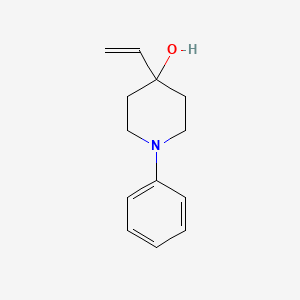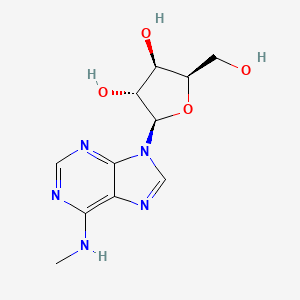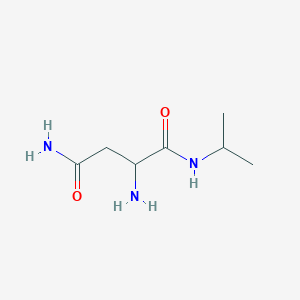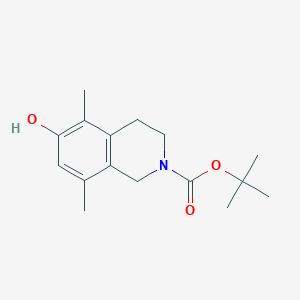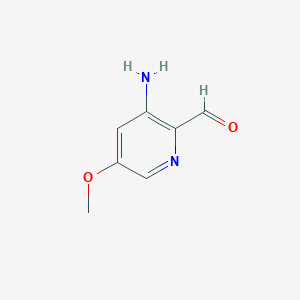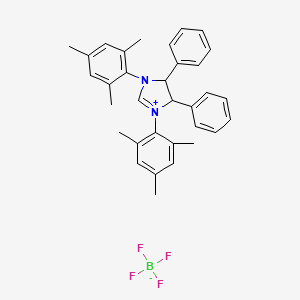
Zinc oxide, ACS reagent,-200 mesh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc oxide, ACS reagent, -200 mesh, is a high-purity form of zinc oxide with a fine particle size. It is widely used in various scientific and industrial applications due to its unique physical and chemical properties. Zinc oxide is an inorganic compound with the chemical formula ZnO. It appears as a white powder and is nearly insoluble in water. It is known for its high chemical stability, broad range of radiation absorption, and high photostability .
Vorbereitungsmethoden
Zinc oxide can be synthesized through various methods, which can be broadly classified into metallurgical and chemical methods.
-
Metallurgical Methods
Direct (American) Process: Zinc ore is reduced to zinc metal, which is then oxidized to produce zinc oxide.
Indirect (French) Process: Zinc metal is vaporized and then oxidized to form zinc oxide.
-
Chemical Methods
Precipitation Method: Zinc salts (such as zinc sulfate or zinc nitrate) are reacted with a base (such as sodium hydroxide) to precipitate zinc hydroxide, which is then calcined to produce zinc oxide.
Sol-Gel Method: Zinc alkoxide or zinc acetate is hydrolyzed and then condensed to form a gel, which is dried and calcined to obtain zinc oxide.
Hydrothermal Method: Zinc salts are reacted with a base under high temperature and pressure to produce zinc oxide nanoparticles.
Analyse Chemischer Reaktionen
Zinc oxide undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc peroxide (ZnO₂) under specific conditions.
Reduction: Zinc oxide can be reduced to zinc metal using reducing agents such as carbon or hydrogen.
Acid-Base Reactions: Zinc oxide reacts with acids to form zinc salts and water. For example, it reacts with hydrochloric acid to form zinc chloride and water.
Substitution Reactions: Zinc oxide can react with other metal oxides to form mixed oxides or spinels.
Wissenschaftliche Forschungsanwendungen
Zinc oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of methanol and the production of rubber additives.
Biology: Used in the synthesis of zinc oxide nanoparticles, which have applications in drug delivery, bioimaging, and biosensing.
Medicine: Used in topical ointments and creams for its antibacterial and anti-inflammatory properties. It is also used in sunscreens due to its ability to block ultraviolet radiation.
Industry: Used in the production of ceramics, glass, cement, rubber, lubricants, paints, and coatings.
Wirkmechanismus
Zinc oxide exerts its effects through various mechanisms:
Physical Barrier: In topical applications, zinc oxide forms a physical barrier on the skin, protecting it from irritants and helping to heal damaged skin.
Ultraviolet Radiation Absorption: Zinc oxide absorbs ultraviolet radiation, making it an effective ingredient in sunscreens.
Antibacterial Activity: Zinc oxide nanoparticles exhibit antibacterial activity by generating reactive oxygen species that damage bacterial cell membranes and DNA.
Vergleich Mit ähnlichen Verbindungen
Zinc oxide can be compared with other metal oxides such as titanium dioxide (TiO₂) and magnesium oxide (MgO):
Titanium Dioxide (TiO₂): Like zinc oxide, titanium dioxide is used in sunscreens for its ultraviolet radiation-blocking properties. zinc oxide is generally considered to be more effective in blocking a broader spectrum of ultraviolet radiation.
Magnesium Oxide (MgO): Magnesium oxide is used in similar applications as zinc oxide, such as in the production of ceramics and as a refractory material.
Eigenschaften
Molekularformel |
HOZn- |
|---|---|
Molekulargewicht |
82.4 g/mol |
IUPAC-Name |
zinc;hydroxide |
InChI |
InChI=1S/H2O.Zn/h1H2;/p-1 |
InChI-Schlüssel |
IPCXNCATNBAPKW-UHFFFAOYSA-M |
Kanonische SMILES |
[OH-].[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


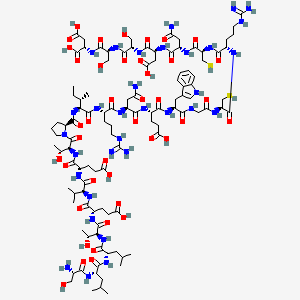

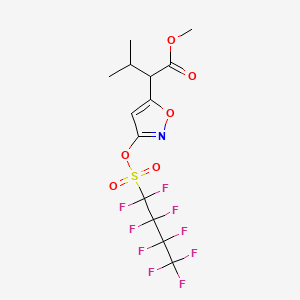
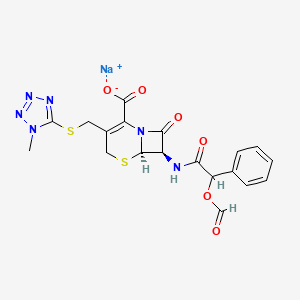
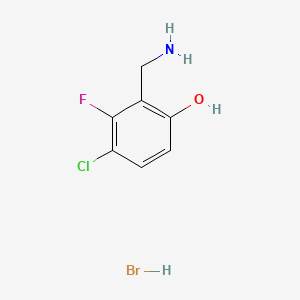
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)

